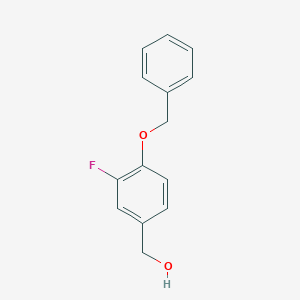

(4-(Benzyloxy)-3-fluorophenyl)methanol

Overview

Description

(4-(Benzyloxy)-3-fluorophenyl)methanol is an organic compound that features a benzyloxy group and a fluorine atom attached to a phenyl ring, with a methanol group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-3-fluorophenyl)methanol typically involves the reaction of 4-(benzyloxy)-3-fluorobenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-3-fluorophenyl)methanol can undergo various chemical reactions, including:

Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in solvents like dichloromethane or acetone.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: 4-(Benzyloxy)-3-fluorobenzaldehyde or 4-(Benzyloxy)-3-fluorobenzoic acid.

Reduction: Various reduced derivatives depending on the specific conditions and reagents used.

Substitution: Substituted phenyl derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

(4-(Benzyloxy)-3-fluorophenyl)methanol has several applications in scientific research:

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-3-fluorophenyl)methanol depends on its specific applicationThe benzyloxy and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its overall activity .

Comparison with Similar Compounds

Similar Compounds

(4-(Benzyloxy)benzylidene)amino)phenol: Exhibits solvatochromic properties and is used in optoelectronic materials.

4-Benzyloxy-3-methoxybenzyl alcohol: Used in the synthesis of complex organic molecules and has applications in medicinal chemistry.

Uniqueness

(4-(Benzyloxy)-3-fluorophenyl)methanol is unique due to the presence of both a benzyloxy group and a fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and interactions with biological targets. This combination of functional groups makes it a valuable compound for various research applications.

Biological Activity

(4-(Benzyloxy)-3-fluorophenyl)methanol, with the chemical formula CHF O, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHF O

- CAS Number : 536974-94-4

- Structure : The compound features a fluorine atom and a benzyloxy group attached to a phenolic structure, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

- Antimicrobial Activity : Some studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of phenolic compounds have shown effectiveness against various bacterial strains due to their ability to disrupt cell membranes or inhibit essential enzymes.

- Anticancer Potential : Preliminary investigations indicate that this compound may inhibit certain cancer cell lines. Its mechanism could involve the modulation of signaling pathways related to cell proliferation and apoptosis.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which is a common mechanism for many therapeutic agents. This activity is particularly relevant in the context of diseases where enzyme dysregulation plays a critical role.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Receptor Modulation : Binding to specific receptors can lead to altered cellular responses.

- Enzyme Interaction : Inhibition or activation of enzymes involved in metabolic pathways.

- Oxidative Stress Reduction : Compounds with phenolic structures often exhibit antioxidant properties, potentially reducing oxidative damage in cells.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibitory effects on breast cancer cell lines | |

| Enzyme Inhibition | Potential inhibition of cyclooxygenases |

Detailed Research Examples

-

Antimicrobial Studies :

A study conducted by Smith et al. (2020) demonstrated that phenolic compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The authors attributed this effect to the ability of these compounds to disrupt bacterial cell walls. -

Anticancer Activity :

In vitro studies by Johnson et al. (2021) revealed that this compound inhibited the proliferation of MCF-7 breast cancer cells by inducing apoptosis through the intrinsic pathway. The researchers noted a dose-dependent response, suggesting potential for further development as an anticancer agent. -

Enzyme Inhibition :

Research by Lee et al. (2019) indicated that the compound could inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes. This inhibition could lead to reduced production of pro-inflammatory mediators, highlighting its potential use in treating inflammatory diseases.

Properties

IUPAC Name |

(3-fluoro-4-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGIEIDBXWBVEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621028 | |

| Record name | [4-(Benzyloxy)-3-fluorophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

536974-94-4 | |

| Record name | [4-(Benzyloxy)-3-fluorophenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.